1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one

Lipophilicity Drug-likeness Regioisomer differentiation

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one (CAS 1528500-29-9) is a partially saturated heterobicyclic small molecule with molecular formula C9H12N2O and a molecular weight of 164.2 Da. The compound belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold class and carries an acetyl substituent at the 2-position of the fused pyrazole ring.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1528500-29-9
Cat. No. B2391247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one
CAS1528500-29-9
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC(=O)C1=NN2CCCCC2=C1
InChIInChI=1S/C9H12N2O/c1-7(12)9-6-8-4-2-3-5-11(8)10-9/h6H,2-5H2,1H3
InChIKeyXVSMJKPTSVSBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one (CAS 1528500-29-9): Chemical Identity and Structural Classification for Procurement Specification


1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one (CAS 1528500-29-9) is a partially saturated heterobicyclic small molecule with molecular formula C9H12N2O and a molecular weight of 164.2 Da [1]. The compound belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold class and carries an acetyl substituent at the 2-position of the fused pyrazole ring. The core scaffold is a recognized privileged structure in medicinal chemistry, appearing in kinase inhibitor programs targeting RET, TrkA, PI3Kγ/δ, and p38 kinases, as well as in sigma-1 receptor ligand discovery [2]. The compound is commercially available as a research building block from multiple suppliers at purities of ≥95%, with catalog identifiers including EN300-255951, DLC50029, and MFCD29906838 .

Why 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one Cannot Be Interchanged with Positional Isomers or Core Scaffold Analogs


Within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine family, the position of acetyl substitution and the saturation state of the fused ring system are critical determinants of physicochemical properties and downstream synthetic utility. The 2-acetyl regioisomer (CAS 1528500-29-9) exhibits a calculated LogP of 1.04 and a polar surface area (PSA) of 35 Ų [1], whereas the 3-acetyl positional isomer (CAS 126571-48-0) has an XLogP of 0.6 and a predicted density of 1.242 g/cm³ . These differences in lipophilicity and electronic distribution mean that the two isomers are not functionally interchangeable as synthetic intermediates in medicinal chemistry campaigns, where subtle variations in LogP can shift a lead compound by 0.5 log units or more—enough to cross critical drug-likeness thresholds [2]. Furthermore, the tetrahydro-saturated scaffold of the target compound confers distinct conformational flexibility (Fsp³ = 0.555) compared to the fully aromatic pyrazolo[1,5-a]pyridine analog (CAS 1557478-69-9; MW 160.17, density 1.211 g/cm³), which alters both reactivity at the acetyl carbonyl and the three-dimensional presentation of elaborated derivatives to biological targets .

Quantitative Differentiation Evidence for 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one Against Closest Structural Analogs


LogP Differential: 2-Acetyl vs. 3-Acetyl Regioisomer Lipophilicity Comparison

The 2-acetyl regioisomer (target compound) has a calculated LogP of 1.04 [1], compared with an XLogP of 0.6 for the 3-acetyl positional isomer (CAS 126571-48-0) . The ΔLogP of +0.44 log units represents a meaningful difference in predicted membrane permeability and compound handling during chromatographic purification. In the context of lead optimization, a ΔLogP of ~0.4 is sufficient to alter oral absorption classification and CYP-mediated metabolic stability profiles [2].

Lipophilicity Drug-likeness Regioisomer differentiation

Hydrogen Bond Donor Count: Zero HBD Differentiates Target from 2-Amino and 3-Substituted Analogs

The target compound has zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) [1]. In contrast, the 2-amino analog (2-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, CAS 149978-63-2) possesses two HBD from the primary amine (molecular formula C7H11N3, MW 137.18) . An HBD count of zero is a critical differentiator for CNS drug discovery programs, where the generally accepted benchmark is HBD ≤ 1 for adequate brain penetration [2]. The absence of HBD in the acetyl-substituted compound also reduces the likelihood of P-glycoprotein (P-gp) efflux recognition compared to amine-bearing analogs.

Hydrogen bonding Permeability CNS drug design

Scaffold Saturation (Fsp³): Conformational and Synthetic Advantages of the Tetrahydro Core

The target compound features a fully saturated tetrahydropyridine ring fused to the pyrazole, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 0.555 [1]. In contrast, the unsaturated aromatic analog 1-(pyrazolo[1,5-a]pyridin-2-yl)ethan-1-one (CAS 1557478-69-9) has an Fsp³ approaching 0 . Higher Fsp³ values are correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug discovery [2]. The saturated scaffold also provides a distinct vector for further functionalization at the piperidine nitrogen after deprotection, a synthetic opportunity unavailable in the fully aromatic series.

Fsp³ Conformational flexibility Scaffold diversity

Sigma-1 Receptor and Kinase Inhibitor Patent Space: Scaffold Privilege Supported by Patent Filings

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, from which the target 2-acetyl derivative is elaborated, has been explicitly claimed in patents covering sigma-1 receptor ligands (EP2817309B1, Laboratorios del Dr. Esteve S.A.) [1] and RET kinase inhibitors (US Patent 10,137,124) [2]. In the sigma-1 patent family, 2-alkoxy-substituted tetrahydropyrazolo[1,5-a]pyridine derivatives demonstrated nanomolar affinity for the sigma-1 receptor [1]. The 2-acetyl compound serves as a direct synthetic precursor to these 2-substituted analogs via carbonyl reduction or reductive amination pathways. The meta-PubChem analysis of the broader pyrazolo[1,5-a]pyridine chemical series shows potent PI3Kγ/δ inhibition with IC50 values reaching 4.0 nM and 9.1 nM respectively for optimized derivatives [3], underscoring the translational value of building blocks that preserve the 2-position substitution pattern.

Sigma-1 receptor Kinase inhibition Patent landscape

Optimal Procurement and Research Application Scenarios for 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one


Sigma-1 Receptor Ligand Development: Direct Entry into 2-Alkoxy/Amino Series

The 2-acetyl group of the target compound can be reduced to the corresponding alcohol or subjected to reductive amination to yield 2-aminoalkyl derivatives, which map directly onto the 2-alkoxy-substituted tetrahydropyrazolo[1,5-a]pyridine series claimed in the sigma-1 receptor patent family (EP2817309B1) [1]. Starting from this building block reduces the synthetic sequence by at least one step compared to functionalization of the unsubstituted core scaffold (CAS 19078-57-0), which requires initial C–H activation or halogenation at the 2-position.

Kinase Inhibitor Fragment Elaboration: RET, TrkA, and PI3K Programs

The pyrazolo[1,5-a]pyridine scaffold is a validated ATP-competitive kinase hinge-binding motif, as demonstrated by the clinical candidate selpercatinib (RET inhibitor) and preclinical PI3Kγ/δ inhibitors with IC50 values in the single-digit nanomolar range [2]. The target 2-acetyl building block provides a modular entry point for fragment-based or structure-based elaboration at the solvent-exposed 2-position, enabling rapid SAR exploration while preserving the saturated scaffold's favorable physicochemical profile (Fsp³ = 0.555, HBD = 0) [3].

CNS-Penetrant Probe Design: Leveraging Zero HBD and Moderate LogP

For CNS drug discovery programs targeting receptors such as mGlu5, dopamine D3, or sigma-1, the target compound's physicochemical signature—LogP of 1.04, zero HBD, and PSA of 35 Ų [3]—falls within favorable ranges for brain penetration [4]. The tetrahydropyrazolo[1,5-a]pyridine scaffold has demonstrated oral bioavailability and dose-dependent CNS activity in the rat formalin pain model when elaborated into mGlu5 negative allosteric modulators (Duvey et al., 2013) [5], validating the translational relevance of building blocks derived from this core.

Combinatorial Library Synthesis: Acetyl Handle for Parallel Derivatization

The single acetyl group at the 2-position provides a chemically orthogonal reactive handle for high-throughput parallel synthesis. Unlike the 3-acetyl isomer (CAS 126571-48-0), which has a different electronic environment due to the adjacent bridgehead nitrogen, the 2-acetyl carbonyl reactivity is modulated by the pyrazole ring electronics, enabling selective transformations (e.g., Grignard addition, oxime formation, Wittig olefination) without competing reactions at alternative positions . The commercial availability of the compound at 95% purity in quantities from 100 mg to 5 g from multiple suppliers [3] supports both exploratory and scale-up library production.

Quote Request

Request a Quote for 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.